4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide, commonly known as C.I. Pigment Red 2, is a synthetic organic pigment characterized by its vibrant red color. This compound belongs to the azo pigment family, which is distinguished by the presence of an azo group (-N=N-) linking two aromatic rings. The chemical formula is C23H15Cl2N3O2, and it has a CAS number of 6041-94-7. The compound exhibits good lightfastness and resistance to water, acids, and alkalis, making it suitable for various applications in inks, paints, plastics, and textiles .
C.I. Pigment Red 2 does not possess a biological function and hence doesn't have a mechanism of action in living systems. Its primary function is to impart a red color in various materials.
The synthesis of 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves several key reactions:
These reactions require careful control of temperature and pH to ensure the desired product formation .
The primary synthesis method for 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves:
This method ensures high yield and purity of the pigment .
4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is widely utilized in various industries:
Interaction studies involving 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide focus on its stability and compatibility with other materials. These studies assess how the pigment interacts with various solvents and substrates under different environmental conditions. Understanding these interactions is crucial for optimizing its use in commercial applications and ensuring product longevity .
Several compounds share structural features or functional properties with 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| C.I. Pigment Red 3 (CAS 2600-00-6) | Azo compound with similar chromophore | Known for higher lightfastness than C.I. Pigment Red 2 |
| C.I. Pigment Red 146 (CAS 12237-62-0) | Contains a different aromatic system | Exhibits excellent heat stability |
| C.I. Pigment Yellow 12 (CAS 6358-30-1) | Azo structure but yellow chromophore | Used primarily in printing inks |
4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide stands out due to its specific color properties and stability under various conditions compared to these similar compounds .
The discovery of azo chromophores in 1863 by Martius and Lightfoot marked a paradigm shift in synthetic dye chemistry. Early azo dyes, such as Bismarck Brown, relied on diazonium coupling reactions to produce vibrant colors, but their poor lightfastness limited industrial applications. By the 1910s, advancements in stabilizing azo linkages through intramolecular hydrogen bonding and halogen substitution led to the development of β-naphthol reds, the first generation of lightfast organic pigments.
The introduction of chloro and carboxamide functional groups in the 1930s addressed solubility and migration issues in polymer matrices. For example, PR2’s dichlorophenyl group enhances electron-withdrawing effects, stabilizing the π-conjugated system against photodegradation. Industrial adoption accelerated post-1945, with PR2 becoming a staple in automotive coatings due to its opacity and chemical resistance.
Classical β-naphthol reds, such as PR1 ($$C{16}H{11}N3O3$$), utilized simple naphthol backbones but suffered from tautomeric instability and poor thermal resistance. The integration of carboxamide moieties in PR2’s structure ($$C{23}H{15}Cl2N3O_2$$) introduced:
Table 1: Comparative Analysis of β-Naphthol Red Derivatives
| Property | PR1 (β-Naphthol Red) | PR2 (Naphthalene Carboxamide) |
|---|---|---|
| Molecular Formula | $$C{16}H{11}N3O3$$ | $$C{23}H{15}Cl2N3O_2$$ |
| Tautomeric Form | Azo (Keto) | Hydrazone (Enol) |
| Melting Point (°C) | 252–254 | 296–299 |
| Lightfastness (1–8) | 5 | 7 |
| Primary Application | Textiles | Automotive Coatings |
PR2 occupies a unique niche in the Colour Index (C.I.) classification system, which categorizes pigments by chemical structure and application. As C.I. 12310, it belongs to the Naphthol AS series, characterized by:
The C.I. system’s dual classification—Generic Name (PR2) and Constitution Number (C.I. 12310)—ensures precise identification across industries. PR2’s taxonomic siblings include PR40 and PR4, which share the hydrazone tautomer but differ in substituent patterns (Table 2).
Table 2: Taxonomic Comparison of C.I. Pigment Red Derivatives
| C.I. Name | Molecular Formula | Substituents | Tautomer |
|---|---|---|---|
| PR2 | $$C{23}H{15}Cl2N3O_2$$ | 2,5-Dichlorophenyl, N-Ph | Hydrazone |
| PR4 | $$C{18}H{12}Cl2N2O_2$$ | 2-Chlorophenyl, Methyl | Hydrazone |
| PR40 | $$C{24}H{20}N4O4$$ | Methoxy, Ethoxy | Azo |
Data sourced from
The diazotization-coupling reaction forms the backbone of azo compound synthesis, including 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide. This two-step process begins with the diazotization of an aromatic amine, such as 2,5-dichloroaniline, in the presence of nitrous acid (HNO₂) and hydrochloric acid (HCl) at low temperatures (0–5°C). The resulting diazonium salt is highly reactive and undergoes electrophilic aromatic substitution with the coupling component—in this case, 3-hydroxy-N-phenylnaphthalene-2-carboxamide [2].
The coupling reaction’s efficiency depends on the electronic and steric properties of the coupling component. The hydroxyl group at the 3-position of the naphthalene ring activates the ortho and para positions, directing the azo bond formation to the 4-position of the naphthalene system [2]. Kinetic studies reveal that the reaction proceeds via a two-step mechanism: (1) slow electrophilic attack by the diazonium ion on the electron-rich aromatic ring, followed by (2) rapid deprotonation to stabilize the azo adduct [2]. Optimizing pH (8–10) and temperature (5–10°C) ensures minimal decomposition of the diazonium intermediate while maximizing coupling efficiency [3].
Continuous-flow microreactor systems have revolutionized azo compound synthesis by enhancing mass transfer, reducing reaction times, and improving yields. For the target compound, a modular microreactor setup can integrate diazotization and coupling steps into a single continuous process [3]. Wang et al. demonstrated that microreactors achieve >96% yield for azo-coupling reactions by precisely controlling residence times (2–5 minutes) and temperature gradients [3]. The narrow channel dimensions (100–500 µm) enable rapid mixing of the diazonium salt and coupling component, minimizing side reactions such as diazo dimerization.
Recent advancements include the use of gas-liquid-solid segmented flow systems to handle insoluble intermediates. For instance, Chen et al. reported a photocatalytic microreactor using graphitic carbon nitride (g-C₃N₄) to accelerate azo bond formation, achieving near-complete nitrobenzene conversion in 7.5 minutes [3]. Scaling these systems to industrial production requires optimizing flow rates (0.1–1.0 mL/min) and catalyst loading (5–10 wt%), with productivity reaching 26.1 mmol/h·L in bench-scale setups [3].
Traditional azo pigment synthesis involves separate diazotization and coupling steps, but granular polytetrafluoroethylene (PTFE) enables efficient one-pot synthesis. By adding PTFE to an aqueous mixture of NaNO₂, HCl, and the coupling component, the need for intermediate isolation is eliminated [4]. The hydrophobic PTFE matrix stabilizes reactive intermediates and prevents premature coupling, achieving yields >94% for industrial azo pigments [4].
Key advantages include:
The o-nitro group effect further enhances coupling rates for nitro-substituted diazo components, with ortho-nitroaniline reacting 3× faster than para-nitro analogs due to steric and electronic modulation [4].
Transition metal catalysts offer alternative routes to azo compounds via reductive coupling of nitroaromatics. Iron nanoparticles, synthesized from FeCl₂·4H₂O and lithium powder, selectively reduce nitro groups to azo bonds at 65°C in tetrahydrofuran (THF) [6]. This method achieves 75–90% yields for halogen- and hydroxy-substituted azo compounds, with no over-reduction to amines [6].
Zinc-based systems, such as Zn(II)-stabilized azo-anion radical complexes, enable dehydrogenative coupling of N-heterocycles. Paul et al. demonstrated that Zn(II)-azo catalysts promote hydrogen atom transfer (HAT) from saturated substrates, forming azo bonds with 85–99% efficiency [5]. The ligand-centered redox mechanism ensures metal recycling, with turnover numbers (TON) exceeding 500 in optimized conditions [5].
Time-dependent density functional theory calculations have proven essential for understanding the chromophoric behavior of 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in its aggregated states. The π-π stacking interactions in these systems exhibit remarkable complexity due to the extended conjugated aromatic framework combining naphthalene, phenyl, and dichlorophenyl moieties [1] [2].
Theoretical investigations using the B3LYP functional with 6-311G(d,p) basis set reveal that the compound exhibits characteristic π-π stacking distances ranging from 3.4 to 3.8 Å in its aggregated conformations [3]. The intermolecular interactions are primarily governed by the large quadrupole moments of the naphthalene system, which contribute significantly to the binding energy when the absolute values of the traceless quadrupole moment exceed 10 D Å [4].
The electronic absorption spectra calculated through time-dependent density functional theory demonstrate that the π-π stacking interactions substantially influence the chromophoric properties. The maximum absorption wavelength shifts from approximately 423 nanometers in the isolated molecule to 520-540 nanometers in the aggregated state [1]. This bathochromic shift results from the stabilization of the π* antibonding orbitals through intermolecular overlap, effectively reducing the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap.
Computational analysis reveals that the oscillator strength for the primary π→π* transition increases from 0.85 to 1.25 upon aggregation, indicating enhanced electronic coupling between neighboring chromophores [5]. The transition dipole moments align favorably in the stacked configuration, leading to collective excitation behavior characteristic of J-aggregate formation.
| Parameter | Isolated Molecule | Aggregated State | Change (%) |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 2.92 | 2.35 | -19.5 |
| λmax (nm) | 423 | 535 | +26.5 |
| Oscillator Strength | 0.85 | 1.25 | +47.1 |
| Binding Energy (kcal/mol) | 0 | 28.5 | - |
The π-π stacking energy calculations using dispersion-corrected density functional theory methods indicate binding energies of 20-35 kcal/mol for the dichlorophenyl azo naphthalene systems [6]. These values are substantially higher than typical π-π interactions, approaching the binding strength observed in unusually strong π-stacking systems such as naphthalene diimide derivatives, where cooperative effects can reach 50 kcal/mol [3].
The exciton coupling phenomena in 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide aggregates significantly modify the charge transfer transitions compared to isolated molecules. Time-dependent density functional theory calculations reveal that the charge transfer character increases substantially in the aggregated state, with the charge transfer energy ranging from 2.10 to 2.80 eV [7].
The molecular orbital analysis demonstrates that the highest occupied molecular orbital is predominantly localized on the naphthalene-azo-hydroxyl donor system, while the lowest unoccupied molecular orbital extends across the entire dichlorophenyl-azo-naphthalene-carboxamide framework [8]. This spatial separation of frontier molecular orbitals facilitates efficient intramolecular charge transfer, which becomes enhanced through intermolecular coupling in the aggregated state.
Exciton coupling calculations using the Kasha molecular exciton model reveal that the Coulombic interaction parameter Jm,n reaches values of 0.15-0.32 eV for neighboring chromophores in the aggregate [9]. The coupling strength depends critically on the intermolecular distance (R^-3 dependence) and the relative orientation of transition dipole moments. The dichlorophenyl substituents introduce additional electronic asymmetry that modulates the coupling strength through electrostatic interactions.
| Transition Type | Energy (eV) | Oscillator Strength | Character |
|---|---|---|---|
| S0→S1 | 2.45 | 0.15 | n→π* (azo) |
| S0→S2 | 2.93 | 1.25 | π→π* (CT) |
| S0→S3 | 3.58 | 0.48 | π→π* (local) |
| S0→S4 | 4.12 | 0.32 | π→π* (naphthalene) |
The charge transfer transitions exhibit remarkable solvatochromic behavior, with the transition energy decreasing by 0.3-0.5 eV in polar solvents compared to nonpolar environments [2]. This solvent dependence arises from the differential stabilization of the charge-separated excited state, which possesses a substantially larger dipole moment than the ground state.
Computational studies using the polarizable continuum model demonstrate that the exciton binding energy ranges from 0.45 to 0.65 eV in the dichlorophenyl azo naphthalene systems [6]. This relatively large binding energy indicates that the excitons remain localized on individual chromophores rather than delocalizing extensively across the aggregate, distinguishing these systems from highly delocalized organic semiconductors.
The natural bond orbital analysis reveals significant hyperconjugation effects between the azo nitrogen lone pairs and the π* orbitals of the aromatic rings, contributing stabilization energies of 180-220 kcal/mol [8]. These orbital interactions facilitate charge transfer by providing efficient pathways for electron delocalization across the molecular framework.
Molecular dynamics simulations provide crucial insights into the crystal packing arrangements of 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide and their influence on the chromophoric properties. The simulations reveal that the compound adopts preferential packing motifs characterized by alternating layers of dichlorophenyl and naphthalene moieties, maximizing π-π stacking interactions while minimizing steric repulsion [10].
The crystal packing analysis demonstrates that the molecules organize into infinite columns with an average intermolecular distance of 3.5 Å along the stacking direction [11]. The dichlorophenyl substituents introduce lateral interactions through halogen bonding, with chlorine-aromatic distances of 3.2-3.8 Å observed in the optimized structures. These secondary interactions contribute approximately 5-8 kcal/mol to the total lattice energy.
Molecular dynamics trajectories calculated over 100 nanoseconds reveal that the π-π stacking arrangements exhibit dynamic behavior, with molecules oscillating around their equilibrium positions with root mean square deviations of 0.8-1.2 Å [12]. The residence time for individual molecules in specific stacking sites ranges from 50 to 500 picoseconds, indicating relatively stable but not rigid packing arrangements.
| Packing Parameter | Value | Standard Deviation |
|---|---|---|
| Stacking Distance (Å) | 3.52 | 0.18 |
| Tilt Angle (degrees) | 23.5 | 8.2 |
| Coordination Number | 6.2 | 1.1 |
| Binding Energy (kcal/mol) | 24.8 | 3.7 |
The temperature dependence of the packing arrangements reveals that thermal expansion primarily occurs perpendicular to the stacking direction, with the thermal expansion coefficient reaching 8.5 × 10^-5 K^-1 [3]. This anisotropic expansion behavior results from the strong π-π interactions maintaining the stacking distance while allowing increased lateral motion at elevated temperatures.
Computational analysis of the phonon modes demonstrates that the lowest frequency vibrational modes correspond to collective sliding motions of the π-stacked columns. These modes, occurring at frequencies of 25-45 cm^-1, facilitate thermal activation of conformational changes that modulate the chromophoric properties [13].
The carboxamide functionalities participate in extensive hydrogen bonding networks with neighboring molecules, contributing additional stabilization energy of 8-12 kcal/mol per hydrogen bond [10]. The N-H...O hydrogen bonds exhibit typical distances of 2.8-3.1 Å and angles of 160-175 degrees, consistent with moderate to strong hydrogen bonding interactions.
Periodic density functional theory calculations confirm that the crystal packing arrangements significantly influence the electronic band structure, with the valence band exhibiting dispersion of 0.4-0.6 eV due to intermolecular orbital overlap [4]. This electronic delocalization contributes to the observed bathochromic shifts in the solid-state absorption spectra compared to solution measurements.